1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1704081-19-5
VCID: VC2746239
InChI: InChI=1S/C12H14BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3
SMILES: COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2
Molecular Formula: C12H14BrNO4S
Molecular Weight: 348.21 g/mol

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one

CAS No.: 1704081-19-5

Cat. No.: VC2746239

Molecular Formula: C12H14BrNO4S

Molecular Weight: 348.21 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one - 1704081-19-5

Specification

CAS No. 1704081-19-5
Molecular Formula C12H14BrNO4S
Molecular Weight 348.21 g/mol
IUPAC Name 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-one
Standard InChI InChI=1S/C12H14BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3
Standard InChI Key ZIQZYESZFHVDEP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2
Canonical SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2

Introduction

Synthesis and Potential Applications

  • Synthesis: The synthesis of such compounds typically involves the reaction of a piperidin-4-one derivative with a sulfonyl chloride, such as 5-bromo-2-methoxybenzenesulfonyl chloride. This process requires careful control of reaction conditions to ensure the desired substitution pattern.

  • Applications: The presence of both sulfonyl and bromine functionalities suggests potential biological activity, including enzyme inhibition. The sulfonyl group can interact with proteins, potentially inhibiting enzymatic activity, while the bromine can participate in various chemical transformations.

Related Compounds and Their Biological Activities

  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: This compound shares a similar structure but lacks the carbonyl group present in the piperidin-4-one ring. It is known for its potential biological activity, including interactions with proteins and enzymes .

  • Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibitors: While not directly related, studies on NPP1 inhibitors highlight the importance of substrate-dependent inhibitory potency, which could inform research on sulfonyl-containing compounds like 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one .

Data Tables

Given the limited specific information available on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one, we can consider data from related compounds to infer potential properties and applications:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidineC12H16BrNO3S334.23Sulfonyl group, bromine, methoxy substituent
1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidineNot listedNot listedSulfonyl group, bromine, methyl substituent

Research Findings and Future Directions

  • Biological Activity: The sulfonyl group in these compounds can form strong interactions with proteins, potentially leading to enzyme inhibition. This suggests that 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one could be explored for its biological activity, particularly in drug development and enzyme inhibition studies.

  • Structural Variations: The specific substitution pattern and the presence of both bromine and sulfonyl functionalities contribute to the compound's distinct reactivity and potential selectivity in various applications.

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